![molecular formula C19H19N3O2S B2578168 N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide CAS No. 1396633-81-0](/img/structure/B2578168.png)
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide
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Overview
Description
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been found to have potential anticancer properties. The compound was first synthesized in 2010 and has since been the subject of numerous scientific studies.
Scientific Research Applications
Anticonvulsant Activity
Research into N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide and its derivatives has explored their potential anticonvulsant properties. For instance, a study by Rajak et al. (2013) synthesized novel series of compounds related to this chemical structure and tested their anticonvulsant activities using different seizure models. The study highlighted the importance of the four binding sites pharmacophore model for anticonvulsant activity, suggesting a potential application of these compounds in treating seizure disorders (Rajak et al., 2013).
Antibacterial and Anticancer Properties
The compound and its related structures have also been studied for their potential antibacterial and anticancer applications. For example, a study by Ahmed (2007) synthesized derivatives and tested them as antibiotics against various bacterial strains, indicating the potential use of these compounds in developing new antibiotic drugs (Ahmed, 2007). Another study by Adimule et al. (2014) focused on synthesizing novel derivatives and evaluating their anticancer properties, which showed moderate cytotoxicity against certain cancer cell lines (Adimule et al., 2014).
Liquid Crystal Research
The chemical structure of this compound lends itself to research in liquid crystal technologies. Zafiropoulos et al. (2008) investigated the modification of classic calamitic mesogens with oxadiazole and thiophene, which could be relevant for new all-aromatic liquid crystal architectures. This indicates a potential application in materials science and optoelectronics (Zafiropoulos et al., 2008).
Optoelectronic Applications
Additionally, the derivatives of this compound have been explored for their potential in optoelectronics. A study by Naik et al. (2019) examined the photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives, suggesting their role in future photonic, sensor, and optoelectronic devices (Naik et al., 2019).
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been reported to exhibit anti-infective properties, suggesting potential targets could be enzymes or proteins essential for the survival of infectious organisms .
Mode of Action
It is known that 1,2,4-oxadiazoles can form hydrogen bonds through their nitrogen and oxygen atoms , which may allow them to interact with their targets.
Biochemical Pathways
Given the anti-infective properties of related 1,2,4-oxadiazole compounds , it is plausible that this compound could interfere with pathways essential for the survival or replication of infectious organisms.
Result of Action
Based on the anti-infective properties of related 1,2,4-oxadiazole compounds , it is plausible that this compound could lead to the inhibition or death of infectious organisms.
properties
IUPAC Name |
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-17(15-10-7-13-25-15)21-19(11-5-2-6-12-19)18-20-16(22-24-18)14-8-3-1-4-9-14/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJWELNZXSVMAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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